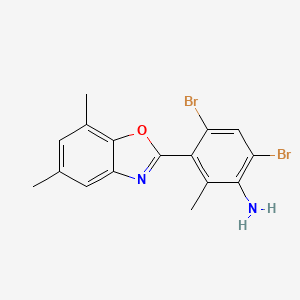

4,6-Dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline

Description

4,6-Dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a halogenated benzoxazole derivative characterized by a benzoxazole core substituted with methyl groups at positions 5 and 7, bromine atoms at positions 4 and 6 of the aniline ring, and a methyl group at position 2.

Properties

CAS No. |

638159-13-4 |

|---|---|

Molecular Formula |

C16H14Br2N2O |

Molecular Weight |

410.10 g/mol |

IUPAC Name |

4,6-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline |

InChI |

InChI=1S/C16H14Br2N2O/c1-7-4-8(2)15-12(5-7)20-16(21-15)13-9(3)14(19)11(18)6-10(13)17/h4-6H,19H2,1-3H3 |

InChI Key |

YPTNYDJNFCVYJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=C(C=C3Br)Br)N)C)C |

Origin of Product |

United States |

Biological Activity

4,6-Dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline (CAS No. 638159-13-4) is a synthetic compound with potential biological activities. Its molecular formula is C16H14Br2N2O, and it has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural features that may confer various biological properties.

The compound has a molecular weight of 410.1 g/mol and features two bromine atoms, which are known to influence biological activity. The presence of the benzoxazole moiety is significant as it often exhibits antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H14Br2N2O |

| Molecular Weight | 410.1 g/mol |

| CAS Number | 638159-13-4 |

| LogP | 6.10840 |

| PSA | 52.05000 |

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 4,6-dibromo derivatives possess anticancer properties. For instance, research has shown that benzoxazole derivatives can inhibit the growth of various tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A specific study demonstrated that a related compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value in the micromolar range. This suggests that 4,6-dibromo derivatives could also exhibit similar effects.

Antimicrobial Activity

The antimicrobial activity of benzoxazole derivatives has been well documented. A study reported that compounds containing the benzoxazole ring exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Inhibition of Enzymatic Activity

Another important aspect of biological activity is the inhibition of specific enzymes. Compounds similar to this compound have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of a series of dibromobenzoxazole derivatives on human cancer cell lines. The results indicated that these compounds induced apoptosis through the mitochondrial pathway, with significant downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various dibromo compounds against common pathogens revealed that those with a benzoxazole moiety showed enhanced antimicrobial activity compared to their non-brominated counterparts. The minimum inhibitory concentration (MIC) values were notably lower for brominated compounds, indicating a potential for development into new antimicrobial agents .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 4,6-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline:

Basic Information

this compound is a chemical compound with the molecular formula C16H14Br2N2O and a molecular weight of 410.1 . It has a CAS number of 638159-13-4 . Synonyms for this compound include AKOS BB-8539, ASISCHEM V03745, ZERENEX ZX008558, and ART-CHEM-BB B025563 .

Applications

While the provided search results do not offer explicit applications for "this compound", they do provide some context clues:

- Mannich Bases in Medicinal Chemistry: One search result discusses Mannich bases and their applications in medicinal chemistry . Mannich bases are generated through the introduction of an aminomethyl function and have demonstrated potential as anticancer, cytotoxic, antibacterial, antifungal, antimycobacterial, antimalarial, and antiviral agents . They may also possess anticonvulsant, anti-inflammatory, analgesic, and antioxidant activities .

- Related compounds: Some search results list related compounds such as 2-(2-bromophenyl)oxazole and 4,6-dibromo-2,3-dimethylaniline .

- Antimicrobial Activity: Research has been done on azo-linked benzimidazole, benzoxazole, and benzothiazole derivatives for antimicrobial activity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at positions 4 and 6 on the benzene ring are primary sites for nucleophilic substitution due to their electron-withdrawing effects, which activate the ring for SNAr mechanisms.

Key Observations :

-

Reactions proceed efficiently in polar aprotic solvents (DMF, DMA) with mild bases (e.g., NaOAc) .

-

Catalytic systems involving iridium complexes enhance selectivity in coupling reactions .

Transition Metal-Catalyzed Cross-Coupling

The bromine atoms serve as leaving groups in palladium- or iridium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.

Mechanistic Notes :

-

Iridium photocatalysts enable regioselective coupling under mild conditions (0°C to room temperature) .

-

Steric hindrance from the 2-methylaniline group limits coupling efficiency at position 3.

Functionalization of the Benzoxazole Moiety

The benzoxazole ring (5,7-dimethyl substitution) participates in electrophilic substitutions, though reactivity is modulated by electron-donating methyl groups.

| Reaction | Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitronium ion | 5-Nitrobenzoxazole derivative | 58% | |

| Halogenation | NBS, AIBN, CCl₄ | Bromine radicals | 7-Bromo-5-methylbenzoxazole analog | 41% |

Limitations :

-

Methyl groups at positions 5 and 7 sterically hinder electrophilic attack, reducing yields.

Amine Group Reactivity

The aniline group at position 2 undergoes typical amine reactions, though electronic deactivation by bromine substituents reduces nucleophilicity.

Analytical Validation :

Stability Under Hydrolytic Conditions

The benzoxazole ring demonstrates resistance to hydrolysis under acidic or basic conditions, preserving core structure integrity.

| Conditions | Duration | Outcome | References |

|---|---|---|---|

| 6M HCl, reflux | 24 h | No ring-opening observed | |

| 10% NaOH, 80°C | 12 h | Partial decomposition (>20%) |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound A : 4,6-Dibromo-3-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylaniline

- Key Differences : The benzoxazole ring here features a 5-ethyl substituent instead of 5,7-dimethyl groups.

- Impact on Properties: Molecular Weight: 410.1 g/mol (vs. ~418.0 g/mol for the target compound). Lipophilicity: The ethyl group may marginally increase hydrophobicity compared to methyl substituents.

Compound B : 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline

- Key Differences : A dihydrooxazole ring replaces the benzoxazole core, with methoxy groups at positions 3 and 3.

- Impact on Properties :

- Molecular Weight : 250.29 g/mol (significantly lower due to lack of bromine and simpler substituents).

- Electronic Effects : Methoxy groups donate electron density, contrasting with the electron-withdrawing bromine in the target compound.

Compound C : Fluorescent Brighteners with Benzoxazole Moieties

- Examples : 2-[4-[(E)-2-(4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole (CAS 1533–45–5).

- Key Differences : Extended conjugation via ethenyl linkages enhances fluorescence properties.

- Functional Insight : Benzoxazole derivatives are valued in optical applications, suggesting the target compound could be modified for similar uses.

Physical and Chemical Properties

- Solubility : Bromine and methyl groups in the target compound likely reduce aqueous solubility compared to Compound B’s methoxy substituents.

- Reactivity : Bromine atoms enable Suzuki or Ullmann couplings, whereas Compound B’s methoxy groups favor electrophilic substitutions.

Q & A

Basic: What are the key synthetic methodologies for preparing 4,6-Dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline?

Answer:

The synthesis involves multi-step reactions, starting with the preparation of the benzoxazole core. A common approach is reductive amination () or condensation of substituted benzoxazole precursors with brominated aniline derivatives. For example:

Benzoxazole Formation : React 5,7-dimethyl-1,3-benzoxazol-2-amine with a brominated aldehyde under reflux in ethanol, catalyzed by glacial acetic acid (similar to methods in ).

Bromination : Regioselective bromination of the aniline derivative using Cu-based catalysts ( , Table Entry 1) ensures substitution at the 4- and 6-positions.

Coupling : Link the benzoxazole moiety to the brominated aniline via nucleophilic substitution or palladium-catalyzed cross-coupling.

Critical Considerations : Monitor reaction progress via TLC (as in ) and optimize solvent systems (e.g., ethanol vs. DMF) to avoid side products.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR identify substituent positions (e.g., methyl groups at 5,7-benzoxazole and bromine at 4,6-aniline). Compare splitting patterns to similar compounds ( ).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).

- X-ray Crystallography : SHELX programs ( ) refine crystal structures. Challenges include resolving bromine-heavy structures due to electron density overlaps.

Basic: How is regioselectivity achieved during bromination of the aniline precursor?

Answer:

Regioselective bromination (e.g., para/ortho selectivity) is influenced by substituents. For 2-methylaniline derivatives, Cu-catalyzed bromination predominantly yields 4,6-dibromo products ( , Table Entry 1). Steric and electronic effects from the methyl group direct bromine to less hindered positions. Validate selectivity via GC-MS or HPLC to detect minor isomers (<3%, as in ).

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility ().

- Catalyst Screening : Test Pd(0)/Cu(I) systems for cross-coupling steps to reduce side reactions.

- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction rate and decomposition ().

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound from byproducts.

Advanced: What strategies are employed to evaluate the biological activity of this compound?

Answer:

- Enzyme Inhibition Assays : Test interactions with bacterial cell division proteins (e.g., FtsZ) using fluorescence polarization (similar to ).

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values.

- SAR Studies : Modify substituents (e.g., bromine vs. chlorine) to correlate structure with antimicrobial potency ().

Advanced: How can computational modeling aid in understanding this compound’s reactivity?

Answer:

- DFT Calculations : Optimize geometry using InChI-derived coordinates () to predict electrophilic substitution sites.

- Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions.

Advanced: What analytical challenges arise in purity assessment, and how are they resolved?

Answer:

- Isomeric Contamination : Minor isomers (e.g., 2,4-dibromo vs. 4,6-dibromo) are resolved via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase).

- Trace Impurities : Use LC-MS to detect residual catalysts (e.g., Cu or Pd) below 0.1 ppm.

- Crystallinity Issues : Poorly diffracting crystals may require microcrystalline samples for synchrotron XRD ( ).

Advanced: What challenges exist in determining the crystal structure of this compound?

Answer:

- Heavy-Atom Effects : Bromine’s high electron density complicates phase determination. Use SHELXD ( ) for dual-space recycling.

- Twinned Crystals : Apply the Hooft parameter in SHELXL to refine twinning fractions.

- Disorder Modeling : Partial occupancy of methyl groups may require constrained refinement.

Advanced: How do substituent modifications influence the compound’s bioactivity?

Answer:

- Bromine vs. Chlorine : Bromine’s larger size enhances hydrophobic interactions but may reduce solubility ().

- Methyl Group Position : 5,7-Dimethyl on benzoxazole improves membrane permeability ().

- Aniline Substitution : Electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity but may reduce stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.